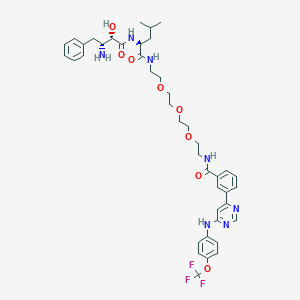
Sniper(abl)-013
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sniper(abl)-013 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-013 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure the spatial availability of the target protein to the IAP ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds, esterification, and other coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
Sniper(abl)-013 undergoes several types of chemical reactions, including:
Ubiquitylation: The primary reaction involves the ubiquitylation of the target protein, mediated by the recruited IAP ubiquitin ligase.
Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
E3 ubiquitin ligase ligands: These are essential for recruiting the IAP ubiquitin ligase.
Protein-targeting ligands: These ligands specifically bind to the target protein.
Linkers: These are used to connect the two ligands and are optimized for length and flexibility.
Major Products Formed
The major product formed from the reactions involving this compound is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .
科学的研究の応用
Sniper(abl)-013 has a wide range of scientific research applications, including:
作用機序
Sniper(abl)-013 exerts its effects through a mechanism involving the recruitment of IAP ubiquitin ligases to the target protein. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This facilitates the ubiquitylation of the target protein by the E3 ligase, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific proteins targeted for degradation .
類似化合物との比較
Similar Compounds
Proteolysis-targeting chimeras (PROTACs): Similar to SNIPERs, PROTACs are chimeric molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Molecular glues: These compounds facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to protein degradation.
Uniqueness of Sniper(abl)-013
This compound is unique in its ability to specifically recruit IAP ubiquitin ligases, which distinguishes it from other targeted protein degraders that may recruit different E3 ligases . This specificity can lead to more selective and efficient degradation of target proteins, making this compound a valuable tool in both research and therapeutic applications .
特性
分子式 |
C42H52F3N7O8 |
|---|---|
分子量 |
839.9 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C42H52F3N7O8/c1-28(2)23-36(52-41(56)38(53)34(46)24-29-7-4-3-5-8-29)40(55)48-16-18-58-20-22-59-21-19-57-17-15-47-39(54)31-10-6-9-30(25-31)35-26-37(50-27-49-35)51-32-11-13-33(14-12-32)60-42(43,44)45/h3-14,25-28,34,36,38,53H,15-24,46H2,1-2H3,(H,47,54)(H,48,55)(H,52,56)(H,49,50,51)/t34-,36+,38+/m1/s1 |
InChIキー |
QPZIGDUURVIUPV-IJDZGJQBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C(C(CC4=CC=CC=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


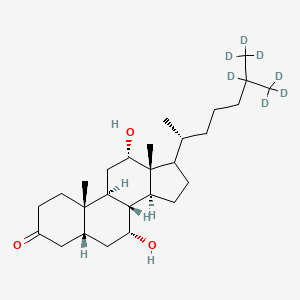
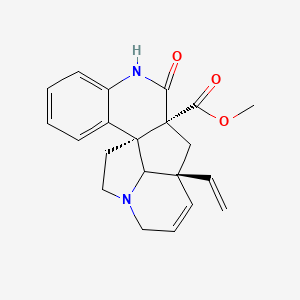
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
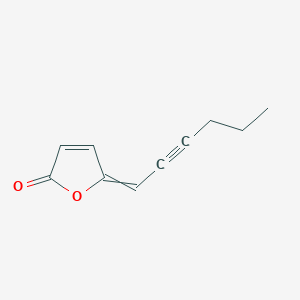

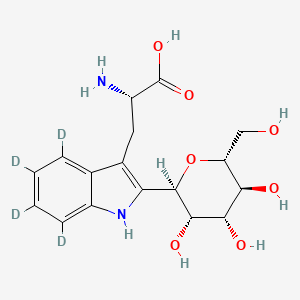
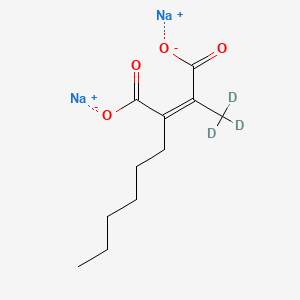
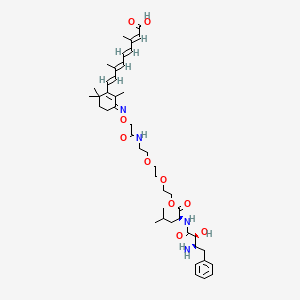
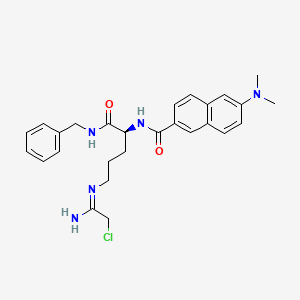
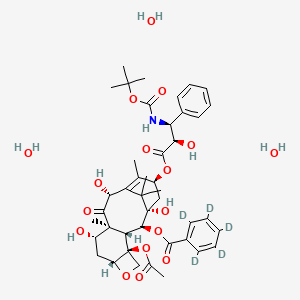
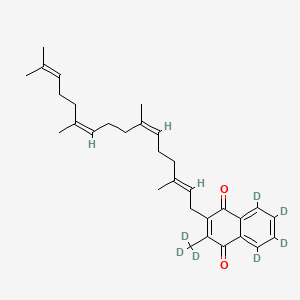

![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

